2-(1-Adamantyl)pyrrolidine
Overview
Description
2-(1-Adamantyl)pyrrolidine is a biochemical used for proteomics research . It has a molecular formula of C14H23N and a molecular weight of 205.34 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, has been a topic of interest in organic chemistry . The synthesis often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to an adamantyl group . The InChI code for this compound is 1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.34 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Antiviral Activity
2-(1-Adamantyl)pyrrolidine and its derivatives demonstrate significant antiviral properties. For example, novel 3-(2-adamantyl)pyrrolidines have shown potent activity against influenza A virus. These derivatives are notable for having two pharmacophoric amine groups and exhibit higher activity than some conventional treatments like amantadine (Stamatiou et al., 2001). Additionally, heterocyclic rimantadine analogues containing this compound have demonstrated antiviral activity against both influenza A and B viruses, as well as HIV-1 and HIV-2 (Stamatiou et al., 2003).
Antidiabetic Properties
Certain derivatives of this compound have been identified as potent inhibitors for dipeptidyl peptidase IV (DPP-IV), making them valuable in the treatment of type 2 diabetes. For instance, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine has shown to have excellent oral bioavailability and potent antihyperglycemic activity, which is beneficial for once-a-day administration (Villhauer et al., 2003).
Anti-Inflammatory and Antimicrobial Activities
Some novel this compound derivatives exhibit significant anti-inflammatory and antimicrobial activities. For example, 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have shown promising results in vitro against a range of bacteria and the pathogenic fungus Candida albicans. These derivatives also displayed marked anti-inflammatory activity in in vivo studies using rats (Kadi et al., 2007).
Chemical Synthesis and Optimization
This compound compounds have been synthesized and optimized for various applications. For instance, the synthesis of (1-adamantyl)(alkylsulfonyl)pyrrolidines involved electrochemical desulfurization, highlighting a method for producing adamantylpyrrolidines under specific conditions (Korotaeva et al., 2008). Additionally, adamantyl carbamate inhibitors of 11β-HSD1 synthesized from 2-adamantyl carbamate derivatives of piperidines and pyrrolidines have shown potential for increased potency, stability, and selectivity in therapeutic applications (Tice et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of adamantane, a class of compounds known for their unique structural properties and potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . .
Mode of Action
As a derivative of adamantane, it may share some of the chemical and catalytic transformations characteristic of this class of compounds
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional derivatives . .
Result of Action
As a derivative of adamantane, it may share some of the properties of this class of compounds, including potential applications in various fields . .
Biochemical Analysis
Biochemical Properties
It is known that the adamantyl group in the compound contributes to its high reactivity .
Cellular Effects
Pyrrolidinone derivatives, which share a similar structure with 2-(1-Adamantyl)pyrrolidine, have been shown to exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the adamantyl group can undergo various chemical transformations, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that adamantane derivatives, which include this compound, are quickly metabolized, suggesting that the effects of this compound may change over time .
Metabolic Pathways
It is known that adamantane derivatives can undergo various chemical transformations, suggesting that this compound may be involved in complex metabolic pathways .
Transport and Distribution
The adamantyl group is known to be a membrane anchor, suggesting that it may influence the localization and accumulation of this compound .
Subcellular Localization
The adamantyl group is known to be a membrane anchor, suggesting that it may direct this compound to specific compartments or organelles .
properties
IUPAC Name |
2-(1-adamantyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRRAISBZUMEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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